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  • Product: 1,1,3,3,5-Pentamethylcyclohexane
  • CAS: 70810-19-4

Core Science & Biosynthesis

Foundational

1,1,3,3,5-pentamethylcyclohexane conformational analysis and ring strain

An In-Depth Technical Guide to the Conformational Analysis and Ring Strain of 1,1,3,3,5-Pentamethylcyclohexane Executive Summary: The polysubstituted cyclohexane, 1,1,3,3,5-pentamethylcyclohexane, presents a compelling c...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Conformational Analysis and Ring Strain of 1,1,3,3,5-Pentamethylcyclohexane

Executive Summary: The polysubstituted cyclohexane, 1,1,3,3,5-pentamethylcyclohexane, presents a compelling case study in steric strain and conformational control. Due to the strategic placement of five methyl groups, including two sets of gem-dimethyl groups, the molecule is effectively "locked" into a single, highly favored chair conformation. This guide will dissect the intricate steric interactions, quantify the energetic penalties of the disfavored conformation, and outline an experimental approach for verifying the conformational preference. Understanding these principles is paramount for researchers in medicinal chemistry and materials science, where molecular shape dictates function.

The Foundation: Conformational Dynamics of the Cyclohexane Ring

The cyclohexane ring is a ubiquitous motif in organic chemistry, prized for its inherent stability. This stability is not derived from a planar structure, which would be fraught with angle and eclipsing strains.[1] Instead, cyclohexane adopts a puckered, three-dimensional "chair" conformation that allows all carbon-carbon bonds to maintain near-perfect tetrahedral angles (≈111°) and all adjacent C-H bonds to assume a staggered arrangement, thus minimizing both angle and torsional strain.[2][3]

Axial and Equatorial Positions: The Two Faces of the Chair

Within the chair conformation, the twelve hydrogen atoms are not geometrically equivalent. They occupy two distinct types of positions:

  • Axial (a): Six hydrogens point straight up or down, parallel to the principal axis of the ring.[1]

  • Equatorial (e): The other six hydrogens point outwards from the perimeter, or "equator," of the ring.[1]

The Ring Flip: A Dynamic Equilibrium

At room temperature, a cyclohexane ring is not static. It undergoes a rapid conformational interconversion known as a "ring flip." During this process, one chair conformation converts into another, and in doing so, all axial positions become equatorial, and all equatorial positions become axial.[4][5] For an unsubstituted cyclohexane, these two chair forms are identical and isoenergetic. However, when substituents are introduced, the energetic landscape changes dramatically.[6]

Conformational Analysis of 1,1,3,3,5-Pentamethylcyclohexane

The substitution pattern of 1,1,3,3,5-pentamethylcyclohexane—with gem-dimethyl groups at C1 and C3 and a single methyl group at C5—creates a fascinating and highly constrained system. Let's analyze the two possible chair conformations that result from a ring flip.

Visualizing the Two Chair Conformers

The two key conformers are distinguished by the position of the C5-methyl group.

  • Conformer A: The C5-methyl group is in an axial position.

  • Conformer B: The C5-methyl group is in an equatorial position.

In both conformers, the gem-dimethyl groups at C1 and C3 will always have one methyl group in an axial position and one in an equatorial position.

Caption: Table comparing substituent positions in the two chair conformers.

Unmasking Steric Strain: 1,3-Diaxial Interactions

The stability of a substituted cyclohexane is primarily dictated by steric strain, particularly from 1,3-diaxial interactions.[6][7][8] These are repulsive forces that occur between axial substituents on the same face of the ring (e.g., at positions 1 and 3).[9]

Analysis of Conformer A (C5-Methyl Axial): This conformation suffers from exceptionally severe steric hindrance. The axial methyl group at C5 is forced into close proximity with the axial methyl groups at C1 and C3.

  • Two 1,3-Diaxial (CH₃/CH₃) Interactions: These are highly destabilizing interactions between the C5-axial methyl and the C1-axial methyl, and between the C5-axial methyl and the C3-axial methyl.

  • Two 1,3-Diaxial (CH₃/H) Interactions: The axial methyl at C1 interacts with the axial hydrogen at C5 (before it was substituted), and the axial methyl at C3 interacts with the axial hydrogen at C5. However, since C5 now bears an axial methyl, these interactions are replaced by the much larger CH₃/CH₃ repulsions. Additionally, the axial methyls at C1 and C3 each have a 1,3-diaxial interaction with an axial hydrogen on the other side of the ring (C-H at C5 and C-H at C1/C3 respectively).

Analysis of Conformer B (C5-Methyl Equatorial): By flipping the ring, the C5-methyl group moves to the spacious equatorial position, dramatically relieving strain.

  • No 1,3-Diaxial (CH₃/CH₃) Interactions: The most severe steric clashes are completely eliminated.

  • Four 1,3-Diaxial (CH₃/H) Interactions: The axial methyl at C1 has repulsive interactions with the axial hydrogens at C3 and C5. Similarly, the axial methyl at C3 interacts with the axial hydrogens at C1 and C5.

The key takeaway is the avoidance of the syn-pentane-like arrangement of three axial methyl groups that plagues Conformer A.

Quantifying Ring Strain: An Energetic Comparison

To quantify the stability difference, we can use "A-values," which represent the free energy difference between placing a substituent in an axial versus an equatorial position.[10][11]

The Energetic Cost of Steric Interactions
  • A-Value (Methyl Group): The A-value for a single methyl group is approximately 1.7 kcal/mol.[10][11] This energy cost arises from two gauche-butane-like interactions between the axial methyl group and the ring carbons, also known as 1,3-diaxial CH₃/H interactions, each contributing about 0.85 kcal/mol.[10][12]

  • 1,3-Diaxial CH₃/CH₃ Interaction: This interaction is far more severe than a CH₃/H interaction. The steric strain is estimated to be at least 3.7 kcal/mol, and can be even higher depending on the specific geometry.[10][13]

Strain Energy Calculation Summary

Let's estimate the total steric strain for each conformer based on these values.

Interaction TypeConformer A (C5-Me Axial)Conformer B (C5-Me Equatorial)
1,3-Diaxial (CH₃/H)~3.4 kcal/mol (4 interactions)~3.4 kcal/mol (4 interactions)
1,3-Diaxial (CH₃/CH₃)>7.4 kcal/mol (2 interactions)0 kcal/mol
Estimated Total Strain >10.8 kcal/mol ~3.4 kcal/mol

Note: These are simplified additive calculations. In reality, the severe strain in Conformer A would likely cause significant ring distortion, making the actual energy even higher.

The energetic chasm between the two conformers is immense. Conformer A is at least 7.4 kcal/mol less stable than Conformer B. This large energy difference means that at equilibrium, the population of Conformer A is negligible. The molecule is effectively "locked" in Conformer B.

Experimental Protocol: Conformational Analysis by Variable-Temperature NMR Spectroscopy

The profound energetic preference for Conformer B can be experimentally verified using Variable-Temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy.

Rationale and Principles

The principle of VT-NMR is to slow down a dynamic process—in this case, the ring flip—to a rate that is slow on the NMR timescale.

  • At Room Temperature (Fast Exchange): The ring flip is rapid, and the NMR spectrometer observes only a time-averaged spectrum. Axial and equatorial protons (and carbons) on a given carbon atom will appear as a single, averaged signal.

  • At Low Temperature (Slow Exchange): As the sample is cooled, the rate of ring flip decreases. Below a certain temperature (the coalescence temperature), the interconversion becomes slow enough that the spectrometer can resolve the distinct signals for both the major (Conformer B) and the (hypothetically observable) minor (Conformer A) conformers.

Step-by-Step Experimental Workflow
  • Sample Preparation: A dilute solution (5-10 mg/mL) of high-purity 1,1,3,3,5-pentamethylcyclohexane is prepared in a low-freezing deuterated solvent, such as deuterated toluene (toluene-d₈) or carbon disulfide (CS₂).

  • Initial Spectrum Acquisition: A standard ¹H or ¹³C NMR spectrum is acquired at ambient temperature (e.g., 298 K) to serve as a baseline.

  • Variable-Temperature Experiment: The NMR probe temperature is incrementally lowered (e.g., in 10 K steps). A full spectrum is acquired at each temperature step, allowing the sample to equilibrate for several minutes before each acquisition.

  • Identification of Coalescence and Resolution: The spectra are monitored for signal broadening, followed by the decoalescence into separate sets of signals corresponding to the individual conformers.

  • Quantification at Low Temperature: At the lowest achievable temperature where signals are sharp, the relative populations of the conformers are determined by integrating the corresponding, well-resolved peaks in the ¹H NMR spectrum.

  • Thermodynamic Analysis: The equilibrium constant (K_eq = [Conformer B] / [Conformer A]) is calculated from the integration values. The Gibbs free energy difference (ΔG°) is then determined using the equation: ΔG° = -RT ln(K_eq) where R is the gas constant and T is the temperature in Kelvin.

G A 1. Prepare Sample (Compound in Toluene-d8) B 2. Acquire Spectrum at 298 K (Fast Exchange Regime) A->B C 3. Cool Sample Incrementally (e.g., 273 K, 253 K, 233 K...) B->C D 4. Observe Signal Broadening (Coalescence) C->D E 5. Resolve Signals at Low T (e.g., < 200 K, Slow Exchange) D->E F 6. Integrate Peaks (Determine Conformer Ratio) E->F G 7. Calculate ΔG° (ΔG° = -RT ln(Keq)) F->G

Caption: Workflow for VT-NMR conformational analysis.

Expected Results

Given the large calculated energy difference, it is highly probable that even at the lowest accessible temperatures, the signals for Conformer A will be too low in intensity to be observed. The experiment would likely only show the signals for Conformer B, which may sharpen upon cooling as tumbling slows, but no second set of signals would appear. This lack of observable equilibrium is, in itself, strong evidence of a single, dominant conformation.

Conclusion and Implications

The conformational analysis of 1,1,3,3,5-pentamethylcyclohexane serves as an exemplary model of sterically-driven conformational locking. The severe 1,3-diaxial repulsions between three methyl groups in one of its chair forms render it energetically inaccessible. For professionals in drug development, understanding such rigid conformational biases is critical, as the three-dimensional presentation of functional groups determines receptor binding and biological activity. Similarly, in materials science, controlling the shape and rigidity of molecular components is key to designing polymers and crystals with desired properties. This molecule, while simple in structure, provides a profound lesson in the power of steric interactions to dictate molecular architecture.

References

  • Grokipedia. A value.
  • Master Organic Chemistry. (2014, July 01). Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values".
  • Proprep. Explain the concept of 1,3-diaxial interaction in cyclohexane and how it affects the stability and c....
  • KPU Pressbooks. 4.4 Substituted Cyclohexanes – Organic Chemistry I.
  • Química Orgánica. Substituted cyclohexanes | 1,3-diaxial interaction.
  • Chemistry LibreTexts. (2022, September 24). 4.
  • Chemistry LibreTexts. (2015, July 05). 4.4: Substituted Cyclohexanes.
  • St. Paul's Cathedral Mission College.
  • Chemistry LibreTexts. (2022, October 04). 6.9: Substituted Cyclohexanes.
  • Professor Dave Explains. (2013, September 19). Ring Flips in Substituted Cyclohexanes - 1,3-Diaxial Interactions. YouTube.
  • University of Calgary. Ch3 - Substituted Cyclohexanes.
  • Michigan State University Department of Chemistry.
  • Chemistry LibreTexts. (2025, August 21). 3.

Sources

Exploratory

Comprehensive Physicochemical Profiling of 1,1,3,3,5-Pentamethylcyclohexane: Thermodynamic Behavior and Analytical Workflows

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary & Structural Mechanics 1,1,3,3,5-pentamethylcyclohexane (CAS: 70810-19-4) is a h...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary & Structural Mechanics

1,1,3,3,5-pentamethylcyclohexane (CAS: 70810-19-4) is a highly branched alicyclic hydrocarbon with the molecular formula C₁₁H₂₂[1]. In the fields of materials science, petrochemical analysis, and medicinal chemistry, understanding the thermodynamic behavior of such sterically hindered molecules is critical.

The presence of five methyl groups on the cyclohexane ring—specifically the gem-dimethyl configurations at positions 1 and 3—creates a highly congested steric environment. To minimize 1,3-diaxial interactions, the molecule adopts a specific chair conformation. This structural bulkiness is the primary driver behind its macroscopic physical properties. Unlike straight-chain alkanes (e.g., undecane, C₁₁H₂₄), which can pack tightly and maximize surface area for strong London dispersion forces, the compact, nearly spherical geometry of 1,1,3,3,5-pentamethylcyclohexane drastically reduces intermolecular contact points. This structural causality explains its depressed boiling point and unique volatility profile.

Core Physicochemical Properties & Thermodynamic Causality

The thermodynamic and physical properties of 1,1,3,3,5-pentamethylcyclohexane are summarized in Table 1 .

Table 1: Quantitative Physicochemical Data

PropertyValueSource
Molecular Formula C₁₁H₂₂1[1]
Molecular Weight 154.29 g/mol 1[1]
Boiling Point 168.1 °C (440.10 K) at 760 mmHg2[2], 3[3]
Density 0.759 g/cm³2[2]
Vapor Pressure 2.17 mmHg at 25 °C2[2]
Flash Point 48 °C2[2]
LogP (Octanol/Water) ~3.862[2]
Boiling Point Dynamics

The normal boiling point of 1,1,3,3,5-pentamethylcyclohexane is 168.1 °C[2]. For context, unsubstituted cyclohexane boils at 80.7 °C, while straight-chain undecane (C₁₁H₂₄) boils at ~196 °C. The Causality: The addition of five methyl groups to the cyclohexane ring increases the molecular weight to 154.29 g/mol , which inherently increases the electron cloud size and the energy required for vaporization compared to bare cyclohexane. However, when compared to its linear C₁₁ isomer, the extreme branching prevents the molecules from aligning closely. This reduction in effective surface area weakens the intermolecular London dispersion forces, explaining why 1,1,3,3,5-pentamethylcyclohexane boils nearly 28 °C lower than linear undecane.

Experimental Protocol: GC-MS Characterization & Boiling Point Validation

To empirically validate the thermodynamic properties of 1,1,3,3,5-pentamethylcyclohexane, Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard. As demonstrated in aviation fuel characterization studies, compounds in the C₁₀–C₁₈ range are separated strictly by volatility[4].

The following protocol is designed as a self-validating system , ensuring that any retention time data collected is intrinsically tied to verified thermodynamic constants.

Step-by-Step Methodology
  • Sample Preparation: Dilute 1,1,3,3,5-pentamethylcyclohexane in a high-purity, low-boiling solvent (e.g., n-hexane, BP 69 °C) to a concentration of 100 ppm. Causality: This prevents detector saturation and ensures sharp, symmetrical chromatographic peaks.

  • System Calibration (Self-Validation Step): Run a standard n-alkane mixture (C₈–C₂₀) prior to the sample. This establishes a Kovats Retention Index (RI) curve. If the n-alkanes do not elute at their established theoretical times, the system is uncalibrated, preventing false data acquisition.

  • GC Injection: Inject 1 μL of the prepared sample into the GC inlet operating in split mode (50:1 ratio) at 250 °C. Causality: The 250 °C inlet temperature guarantees instantaneous and complete volatilization of the analyte (BP 168.1 °C) without causing thermal degradation.

  • Capillary Separation: Utilize a non-polar capillary column (e.g., HP-5ms, 30 m × 0.25 mm).

    • Oven Program: Hold at 70 °C for 2 minutes, then ramp at 5 °C/min to 200 °C[4].

    • Causality: The 70 °C hold allows the hexane solvent to elute completely. The gradual 5 °C/min thermal ramp ensures the analyte partitions between the stationary phase and the carrier gas strictly based on its vapor pressure (2.17 mmHg)[2]. It will elute precisely when the oven provides sufficient thermal energy to maintain it in the gas phase.

  • EI Ionization & Detection: Subject the eluent to Electron Impact (EI) ionization at 70 eV. Scan the mass-to-charge (m/z) ratio from 35 to 300.

  • Data Interpretation: Cross-reference the resulting fragmentation spectra against the 5[5] database to confirm the C₁₁H₂₂ structural identity.

Workflow Visualization

GCMS_Workflow Start Experimental Workflow Initiation Prep Sample Preparation Dilution to 100 ppm in Hexane Start->Prep Calib System Calibration n-Alkane Standard (C8-C20) Prep->Calib Inject GC Injection Split Mode, 250°C Inlet Calib->Inject Sep Capillary Separation Temp Ramp: 70°C to 200°C Inject->Sep Volatility-based Partitioning Ion EI Ionization (70 eV) Fragmentation of C11H22 Sep->Ion Elution at ~168°C BP Equivalent Detect MS Detection m/z 35-300 Scanning Ion->Detect Analyze Data Analysis NIST Library Matching Detect->Analyze

Figure 1: GC-MS analytical workflow for 1,1,3,3,5-pentamethylcyclohexane characterization.

Implications in Drug Development & Materials Science

Understanding the physical properties of 1,1,3,3,5-pentamethylcyclohexane extends far beyond basic thermodynamic profiling:

  • Drug Development & Pharmacokinetics: The compound exhibits a LogP of ~3.86[2], indicating high lipophilicity. In medicinal chemistry, incorporating a pentamethylcyclohexyl moiety into a drug scaffold can dramatically increase lipid solubility, thereby enhancing blood-brain barrier (BBB) permeability. Furthermore, the extreme steric hindrance provided by the five methyl groups can be strategically used to shield adjacent labile functional groups (like esters or amides) from rapid enzymatic hydrolysis, significantly improving the drug's metabolic half-life.

  • Aviation Fuels & Materials Science: In the petrochemical industry, 1,1,3,3,5-pentamethylcyclohexane serves as a critical surrogate marker in the GC-MS profiling of Jet A/Jet A-1 aviation fuels[4]. Because ASTM D1655 standards dictate that 10% or less of the fuel mixture should be recovered at 205 °C, and the final boiling point must not exceed 300 °C, this compound (boiling at 168.1 °C) falls perfectly into the lower-volatility regime of the C₁₀–C₁₈ distillation curve[4]. It is essential for mapping combustion kinetics and fuel atomization behavior.

References

  • Title: 1,1,3,3,5-Pentamethylcyclohexane | C11H22 | CID 144445 Source: PubChem (National Institutes of Health) URL: [Link]

  • Title: 1,1,3,3,5-PENTAMETHYLCYCLOHEXANE Source: LookChem URL: [Link]

  • Title: Chemical Properties of 1,1,3,3,5-Pentamethylcyclohexane (CAS 70810-19-4) Source: Cheméo (Céondo GmbH) URL: [Link]

  • Title: Chemical Characterization Of Aviation Fuels By Gas Chromatography-Mass Spectrometry Source: NC A&T SU Bluford Library's Aggie Digital Collections URL: [Link]

  • Title: 1,1,3,3,5-Pentamethylcyclohexane Source: NIST Chemistry WebBook, SRD 69 URL: [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 1,1,3,3,5-Pentamethylcyclohexane: A Detailed Protocol for Researchers

This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of 1,1,3,3,5-pentamethylcyclohexane, a saturated hydrocarbon of interest in various fields of chemical research. This document is inte...

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Author: BenchChem Technical Support Team. Date: April 2026

This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of 1,1,3,3,5-pentamethylcyclohexane, a saturated hydrocarbon of interest in various fields of chemical research. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering in-depth technical details and the scientific rationale behind the experimental procedures.

Introduction

1,1,3,3,5-Pentamethylcyclohexane is a highly substituted cycloalkane. Its synthesis is a multi-step process that requires careful control of reaction conditions to achieve a good yield and purity. The protocol outlined below follows a robust two-stage synthetic route:

  • Stage 1: Synthesis of 1,3,3,5,5-Pentamethyl-cyclohexene. This intermediate is prepared from 3,3,5,5-tetramethylcyclohexanone via a Grignard reaction to introduce the fifth methyl group, followed by dehydration of the resulting tertiary alcohol.

  • Stage 2: Catalytic Hydrogenation. The unsaturated intermediate, 1,3,3,5,5-pentamethyl-cyclohexene, is then reduced to the final saturated product, 1,1,3,3,5-pentamethylcyclohexane, using a platinum-based catalyst.

This guide provides a thorough explanation of each step, including reagent quantities, reaction conditions, and purification techniques, to enable the successful synthesis of the target molecule.

Stage 1: Synthesis of 1,3,3,5,5-Pentamethyl-cyclohexene

This stage involves two key chemical transformations: a Grignard reaction and an acid-catalyzed dehydration.

Part A: Grignard Reaction of 3,3,5,5-Tetramethylcyclohexanone

The first step is the addition of a methyl group to the carbonyl carbon of 3,3,5,5-tetramethylcyclohexanone using a methylmagnesium bromide Grignard reagent. This reaction forms the tertiary alcohol, 1,3,3,5,5-pentamethylcyclohexanol.

Experimental Protocol:

  • Apparatus Setup: A three-necked round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer. All glassware must be thoroughly dried in an oven and assembled while hot under a stream of dry nitrogen or argon to ensure anhydrous conditions.

  • Grignard Reagent Preparation (if not commercially available): In the reaction flask, place magnesium turnings (1.2 equivalents). Add a crystal of iodine to activate the magnesium surface. A solution of methyl bromide (1.1 equivalents) in anhydrous diethyl ether is placed in the dropping funnel and added dropwise to the magnesium turnings with vigorous stirring. The initiation of the reaction is indicated by the disappearance of the iodine color and the formation of a cloudy gray solution.

  • Reaction with Ketone: Once the Grignard reagent is formed, the flask is cooled in an ice bath. A solution of 3,3,5,5-tetramethylcyclohexanone (1.0 equivalent) in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

  • Reaction Quench and Work-up: After the addition is complete, the reaction mixture is stirred at room temperature for an additional hour. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. This will hydrolyze the magnesium alkoxide and dissolve the magnesium salts.

  • Extraction: The mixture is transferred to a separatory funnel. The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 1,3,3,5,5-pentamethylcyclohexanol.

Reagent/MaterialMolar Eq.Molecular Weight ( g/mol )Amount (for 10g of ketone)
3,3,5,5-Tetramethylcyclohexanone1.0154.2510.0 g
Magnesium Turnings1.224.311.9 g
Methyl Bromide1.194.946.8 mL (as a solution)
Anhydrous Diethyl Ether-74.12~150 mL
Saturated NH₄Cl (aq)--As needed
Part B: Dehydration of 1,3,3,5,5-Pentamethylcyclohexanol

The crude tertiary alcohol is then dehydrated to form the alkene, 1,3,3,5,5-pentamethyl-cyclohexene. This is an acid-catalyzed elimination reaction.

Experimental Protocol:

  • Reaction Setup: The crude 1,3,3,5,5-pentamethylcyclohexanol is placed in a round-bottom flask equipped with a distillation apparatus.

  • Dehydration: A catalytic amount of potassium bisulfate (KHSO₄) is added to the alcohol. The mixture is heated, and the product alkene is distilled as it is formed. This is a key step to drive the equilibrium towards the product.

  • Purification: The collected distillate is washed with a saturated sodium bicarbonate solution to remove any acidic impurities, followed by a wash with brine. The organic layer is dried over anhydrous sodium sulfate.

  • Final Purification: The crude alkene is purified by fractional distillation to obtain pure 1,3,3,5,5-pentamethyl-cyclohexene.

Reagent/MaterialMolar Eq.Molecular Weight ( g/mol )Amount (from previous step)
Crude Alcohol1.0170.30~11 g (theoretical)
Potassium Bisulfate (KHSO₄)catalytic136.17~1 g

Stage 2: Catalytic Hydrogenation of 1,3,3,5,5-Pentamethyl-cyclohexene

In the final stage, the double bond of the cyclohexene derivative is saturated via catalytic hydrogenation to yield the target molecule, 1,1,3,3,5-pentamethylcyclohexane. Platinum(IV) oxide (Adams' catalyst) is an effective catalyst for the hydrogenation of sterically hindered, tetrasubstituted alkenes.[1]

Experimental Protocol:

  • Catalyst Activation and Reaction Setup: The hydrogenation is carried out in a high-pressure hydrogenation apparatus (e.g., a Parr hydrogenator). Platinum(IV) oxide (PtO₂, Adams' catalyst) is placed in the reaction vessel. The vessel is flushed with nitrogen. The solvent, typically ethanol or acetic acid, is added, followed by the 1,3,3,5,5-pentamethyl-cyclohexene.

  • Hydrogenation: The apparatus is sealed and purged with hydrogen gas. The reaction is then pressurized with hydrogen (typically 50-100 psi) and stirred vigorously at room temperature. The progress of the reaction can be monitored by the uptake of hydrogen. The reaction is considered complete when hydrogen uptake ceases.

  • Catalyst Removal: Upon completion, the excess hydrogen is carefully vented, and the system is purged with nitrogen. The catalyst is removed by filtration through a pad of Celite. Caution: The platinum catalyst is pyrophoric and should be handled with care, preferably kept wet with solvent during filtration.

  • Purification: The solvent is removed from the filtrate by rotary evaporation. The resulting crude product is then purified by distillation to yield pure 1,1,3,3,5-pentamethylcyclohexane.

Reagent/MaterialAmount (for 5g of alkene)Notes
1,3,3,5,5-Pentamethyl-cyclohexene5.0 g
Platinum(IV) Oxide (PtO₂)50-100 mgAdams' catalyst
Ethanol or Acetic Acid50 mLSolvent
Hydrogen Gas (H₂)50-100 psiHigh purity
Celite-For filtration

Overall Synthesis Workflow

SynthesisWorkflow cluster_stage1 Stage 1: Alkene Synthesis cluster_stage2 Stage 2: Hydrogenation Ketone 3,3,5,5-Tetramethyl- cyclohexanone Grignard Grignard Reaction (CH3MgBr, Ether) Ketone->Grignard 1a Alcohol 1,3,3,5,5-Pentamethyl- cyclohexanol Grignard->Alcohol Dehydration Dehydration (KHSO4, Heat) Alcohol->Dehydration 1b Alkene 1,3,3,5,5-Pentamethyl- cyclohexene Dehydration->Alkene Hydrogenation Catalytic Hydrogenation (H2, PtO2) Alkene->Hydrogenation 2 FinalProduct 1,1,3,3,5-Pentamethyl- cyclohexane Hydrogenation->FinalProduct

Caption: Overall workflow for the synthesis of 1,1,3,3,5-pentamethylcyclohexane.

Scientific Rationale and Trustworthiness

  • Choice of Grignard Reagent: The Grignard reaction is a classic and reliable method for forming carbon-carbon bonds.[2] The use of methylmagnesium bromide provides a nucleophilic methyl group to attack the electrophilic carbonyl carbon of the ketone.

  • Anhydrous Conditions: Grignard reagents are highly basic and will react with any protic solvent, such as water. Therefore, maintaining strictly anhydrous conditions is critical for the success of the Grignard reaction.

  • Dehydration Catalyst: Potassium bisulfate is a mild and effective acid catalyst for the dehydration of tertiary alcohols. Its use allows for the distillation of the alkene as it is formed, which shifts the reaction equilibrium to favor product formation.

  • Hydrogenation Catalyst: Platinum(IV) oxide (Adams' catalyst) is a highly active and effective catalyst for the hydrogenation of alkenes, including sterically hindered tetrasubstituted double bonds.[1][3] The catalyst is reduced in situ by hydrogen to form finely divided platinum metal, which is the active catalytic species.

  • Self-Validating Protocols: Each step includes a purification procedure (extraction, distillation) and the expected product characteristics can be verified by standard analytical techniques such as NMR spectroscopy and gas chromatography-mass spectrometry (GC-MS) to confirm the identity and purity of the intermediates and the final product.

References

  • Google Patents. (n.d.). Method of forming saturated hydrocarbon from a benzenoid hydrocarbon.
  • Journal of Catalysis. (1982). Catalytic Hydrogenation of Cyclohexene. Retrieved from [Link]

  • Pagliaro, M., & Rossi, M. (2014). Catalytic Hydrogenation of Squalene to Squalane. qualitas1998.net.
  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]

  • PMC. (n.d.). Diastereoselective Hydrogenation of Tetrasubstituted Olefins using a Heterogeneous Pt-Ni Alloy Catalyst. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]

  • i-rep.kindai.ac.jp. (n.d.). Development of resist material by Grignard reaction. Retrieved from [Link]

  • OSTI.GOV. (1989, January 1). Liquid-phase hydrogenation of cyclohexene on platinum and palladium catalysts. Retrieved from [Link]

  • Wikipedia. (n.d.). Hydrogenation. Retrieved from [Link]

  • Chemistry LibreTexts. (2017, November 6). 9.19: 9-11 Catalytic Hydrogenation. Retrieved from [Link]

  • MDPI. (2025, April 19). Precious Metals Catalyze the Saturated Hydrogenation of Polycyclic Aromatic Hydrocarbons in Coal Tar. Retrieved from [Link]

  • Journal of Physical Science. (2018, August 25). Catalytic Hydrogenation of Hydrocarbons for Gasoline Production. Retrieved from [Link]

  • Truman ChemLab. (2012, August 24). The Grignard Reaction: Triphenylmethanol from Bromobenzene and Methyl Benzoate. Retrieved from [Link]

Sources

Application

Application Note: High-Resolution GC-MS Profiling of 1,1,3,3,5-Pentamethylcyclohexane in Complex Matrices

Introduction & Physico-Chemical Rationale 1,1,3,3,5-pentamethylcyclohexane (CAS: 70810-19-4) is a highly branched, saturated cyclic hydrocarbon (C11H22) frequently analyzed in phytochemical profiling, environmental monit...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Physico-Chemical Rationale

1,1,3,3,5-pentamethylcyclohexane (CAS: 70810-19-4) is a highly branched, saturated cyclic hydrocarbon (C11H22) frequently analyzed in phytochemical profiling, environmental monitoring, and food chemistry [1]. With a molecular weight of 154.29 g/mol and a boiling point of approximately 168.1 °C, it is a highly volatile organic compound (VOC) [2]. Its extreme hydrophobicity (LogP ~3.86) dictates that it partitions readily out of aqueous phases and into the headspace [2].

For researchers and drug development professionals, detecting this compound in complex matrices (such as plant extracts or biological fluids) requires a method that isolates the volatile fraction while excluding non-volatile matrix interferences. Therefore, Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is the gold-standard analytical strategy [5].

Methodological Design & Causality (E-E-A-T)

As a self-validating analytical system, every step of this protocol is designed with specific physico-chemical causality:

  • Extraction (HS-SPME): Direct liquid injection of complex matrices often leads to inlet fouling and masking of trace analytes by solvent peaks. HS-SPME circumvents this by selectively adsorbing volatile hydrocarbons. A mixed-phase DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) fiber is utilized because its varied pore sizes and bipolarity efficiently trap C11 hydrocarbons.

  • Chromatographic Separation: The non-polar nature of 1,1,3,3,5-pentamethylcyclohexane means it lacks functional groups for hydrogen bonding or dipole interactions. Retention is driven entirely by dispersive (van der Waals) forces. A non-polar 5% phenyl/95% dimethylpolysiloxane stationary phase (e.g., DB-5MS) is required to ensure sharp, symmetrical peaks and predictable elution based strictly on boiling point.

  • Ionization & Detection: Standardized Electron Ionization (EI) at 70 eV is strictly employed to ensure fragmentation patterns match the NIST mass spectral library [1, 4]. Because highly branched cycloalkanes form highly stable tertiary carbocations upon cleavage, the molecular ion (m/z 154) is typically weak. The diagnostic base peak is m/z 83, accompanied by a secondary fragment at m/z 139 corresponding to the loss of a methyl group ([M-CH3]+) [4].

Workflow N1 Sample Matrix Preparation N2 HS-SPME Extraction N1->N2 N3 GC Separation (Non-Polar) N2->N3 N4 EI-MS Detection N3->N4 N5 Data & RI Analysis N4->N5

Figure 1: End-to-end HS-SPME-GC-MS analytical workflow for volatile hydrocarbon detection.

Experimental Protocols

Sample Preparation & Quality Control

To ensure a self-validating system, the protocol incorporates "salting-out" to maximize extraction efficiency and an Internal Standard (IS) to correct for fiber degradation or instrument drift.

Step-by-Step Methodology:

  • Matrix Aliquoting: Transfer 5.0 mL of the liquid sample (or 1.0 g of homogenized solid suspended in 5.0 mL HPLC-grade water) into a 20 mL precision-thread headspace vial.

  • Salting-Out: Add 1.5 g of anhydrous Sodium Chloride (NaCl) to the vial. Causality: Increasing the ionic strength of the aqueous phase decreases the solubility of non-polar analytes, driving 1,1,3,3,5-pentamethylcyclohexane into the headspace.

  • Internal Standard Spiking: Spike the matrix with 10 µL of a 10 µg/mL d14-hexane or 1-fluoronaphthalene IS solution.

  • Sealing: Immediately seal the vial with a magnetic cap lined with a PTFE/silicone septum to prevent VOC loss.

HS-SPME Extraction
  • Incubation: Place the vial in an agitator at 50 °C for 10 minutes at 250 rpm to establish thermodynamic equilibrium between the liquid and headspace phases.

  • Adsorption: Pierce the septum and expose the 50/30 µm DVB/CAR/PDMS SPME fiber to the headspace for exactly 30 minutes at 50 °C.

  • Desorption: Retract the fiber and immediately transfer it to the GC injection port. Desorb at 250 °C for 3 minutes.

Instrumental Parameters

The following tables summarize the optimized quantitative parameters for the GC-MS system.

Table 1: Gas Chromatography (GC) Parameters

ParameterSettingCausality / Rationale
Column DB-5MS (30 m × 0.25 mm ID × 0.25 µm film)Non-polar phase ideal for separating branched cyclic alkanes.
Carrier Gas Helium (99.999%)Inert gas; constant flow at 1.0 mL/min maintains stable retention times.
Inlet Temperature 250 °CEnsures complete volatilization from the SPME fiber without thermal degradation.
Injection Mode Splitless (for 1 min), then Split 50:1Maximizes sensitivity for trace VOCs while clearing residual matrix from the inlet.
Oven Program 40 °C (hold 3 min) → 5 °C/min to 150 °C → 20 °C/min to 280 °C (hold 5 min)Slow initial ramp resolves highly volatile co-extractants; high final temp bakes out the column [3].

Table 2: Mass Spectrometry (MS) Parameters

ParameterSettingCausality / Rationale
Ionization Mode Electron Ionization (EI) at 70 eVStandardized energy required for accurate NIST library matching [1].
Ion Source Temp 230 °CPrevents condensation of analytes before entering the quadrupole.
Transfer Line Temp 280 °CEliminates cold spots between the GC column and MS source, preventing peak tailing.
Scan Range m/z 35 to 350Captures the low-mass base peak (m/z 83) and the molecular ion (m/z 154) [4, 5].

Data Analysis & Interpretation

Retention Index (RI) Validation

Relying solely on mass spectral matching can lead to false positives among hydrocarbon isomers. To validate the identity of 1,1,3,3,5-pentamethylcyclohexane, calculate the Kovats Retention Index (RI).

  • Inject a C7–C30 n-alkane standard mix under identical GC conditions.

  • Calculate the RI using the interpolation equation. The experimental RI for 1,1,3,3,5-pentamethylcyclohexane on a 5% phenyl column should closely align with the literature value of 1123 [3].

Fragmentation Pathway

The EI mass spectrum of 1,1,3,3,5-pentamethylcyclohexane is characterized by specific cleavage events dictated by its highly branched structure.

Fragmentation M Molecular Ion [M]+ m/z 154 (Weak) F1 [M - CH3]+ m/z 139 M->F1 Loss of Methyl (15 Da) F2 Ring Cleavage Fragment m/z 83 (Base Peak) M->F2 Direct Ring Opening F1->F2 Loss of C4H8 (56 Da)

Figure 2: Proposed EI-MS fragmentation pathway for 1,1,3,3,5-pentamethylcyclohexane.
  • m/z 154: The intact molecular ion [M]+. It is typically weak because the highly substituted cyclohexane ring is prone to rapid fragmentation.

  • m/z 139: Formed by the loss of a single methyl radical (-15 Da). The resulting tertiary carbocation is highly stabilized.

  • m/z 83: The base peak (100% relative abundance). This results from extensive ring cleavage and the loss of stable neutral alkene fragments (e.g., C4H8) from the[M-CH3]+ ion, leaving a highly stable C6H11+ cyclic or rearranged allylic cation [4].

References

  • NIST WebBook: 1,1,3,3,5-Pentamethylcyclohexane. National Institute of Standards and Technology. URL:[Link] [1]

  • LookChem: 1,1,3,3,5-PENTAMETHYLCYCLOHEXANE Chemical Properties. LookChem Database. URL:[Link] [2]

  • Indian Journal of Pharmaceutical Sciences: Chemical Composition and Antibacterial Properties of Achillea micrantha. URL:[Link] [3]

  • PubChem: 1,1,3,3,5-Pentamethylcyclohexane | C11H22 | CID 144445. National Center for Biotechnology Information. URL:[Link] [4]

  • Taylor & Francis: Characterization of Volatile Compounds in Microfiltered Pasteurized Milk Using Solid-Phase Microextraction and GC×GC-TOFMS. International Journal of Food Properties. URL:[Link] [5]

Technical Notes & Optimization

Troubleshooting

minimizing side reactions during the catalytic reduction to 1,1,3,3,5-pentamethylcyclohexane

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot the catalytic hydrogenation of sterically hindere...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot the catalytic hydrogenation of sterically hindered precursors (e.g., 1,3,3,5,5-pentamethylcyclohexene) to 1,1,3,3,5-pentamethylcyclohexane[1].

Due to the severe steric bulk of the gem-dimethyl groups, forcing this reaction with high temperatures often leads to unwanted side reactions. This guide explains the causality behind these failures and provides field-proven, self-validating protocols to achieve >99% purity.

Mechanistic Pathways & Side Reactions

ReactionPathways Precursor 1,3,3,5,5-Pentamethylcyclohexene (Sterically Hindered Precursor) Product 1,1,3,3,5-Pentamethylcyclohexane (Desired Product) Precursor->Product H2, Pt/C (Neutral) Mild Temp (60°C) RingOpen Pentamethylhexane Derivatives (Ring-Opening) Precursor->RingOpen H2, Acidic Support High Temp (>100°C) Dealkyl Tetramethylcyclohexane + CH4 (Dealkylation) Precursor->Dealkyl H2, Ru/Pd Catalyst High Temp (>100°C)

Fig 1: Catalytic pathways of pentamethylcyclohexene and condition-dependent side reactions.

Troubleshooting FAQs

Q1: We are detecting significant amounts of acyclic alkanes (e.g., pentamethylhexane isomers). What is driving this ring-opening side reaction? Causality: Ring-opening (hydrogenolysis) is primarily driven by bifunctional catalysis where the catalyst support possesses strong Brønsted acid sites (e.g., zeolites, silica-alumina)[2]. The acid sites protonate the cycloalkene ring, facilitating C-C bond cleavage, which is thermodynamically accelerated at elevated temperatures[2]. Solution: Switch to a strictly neutral support. Platinum on Carbon (Pt/C) or Platinum on neutral Alumina (Pt/Al₂O₃) eliminates the acidic pathway. If using an acidic support is unavoidable due to supply constraints, doping the reaction with a mild base (e.g., trace potassium carbonate) will poison the acid sites and suppress ring-opening.

Q2: Gas chromatography shows the presence of tetramethylcyclohexane and methane. How do we prevent this dealkylation? Causality: Dealkylation (loss of a methyl group) occurs via metal-catalyzed C-C hydrogenolysis. This is highly sensitive to the choice of transition metal. Ruthenium (Ru) and Palladium (Pd) have a higher propensity for C-C cleavage at elevated temperatures compared to Platinum (Pt). The steric strain of the gem-dimethyl groups lowers the activation energy for demethylation, making the molecule highly susceptible to cracking if the temperature exceeds 80°C. Solution: Maintain the reaction temperature below 60°C. Recent literature also highlights the efficacy of non-precious metal pincer complexes (e.g., Cobalt) for the hydrogenation of sterically hindered alkenes, which operate at ambient temperatures and completely suppress C-C cleavage[3].

Q3: Our conversion plateaus at 80%, leaving unreacted precursor. Increasing the temperature just causes more side reactions. How do we push to >99% conversion? Causality: The plateau is a mass-transfer limitation caused by severe steric hindrance. The multiple methyl groups block the alkene's approach to the planar catalyst surface[3]. When mass transfer is rate-limiting, increasing temperature disproportionately accelerates higher-activation-energy side reactions (cracking) rather than the desired hydrogenation. Solution: Optimize hydrogen solubility and surface coverage rather than thermal energy:

  • Pressure: Increase hydrogen pressure to 40 bar to maximize the surface coverage of active H-atoms on the metal lattice.

  • Solvent: Use a non-polar, non-coordinating solvent (e.g., anhydrous cyclohexane) to maximize H₂ solubility.

  • Agitation: Ensure vigorous agitation (>1000 rpm) to eliminate gas-liquid-solid mass transfer resistance.

Quantitative Data: Catalyst & Condition Profiling

The following table summarizes the causal relationship between reaction conditions and product distribution.

Catalyst / SupportTemp (°C)H₂ Pressure (bar)Conversion (%)Selectivity to Target (%)Major Side Reaction Observed
5% Pd/Al₂O₃ (Acidic)12020>9965Ring-Opening (30%)
5% Ru/C (Neutral)100309578Dealkylation (15%)
5% Pt/C (Neutral) 60 40 >99 >98 None (Trace Isomers)
Co-Pincer Complex25499>99None
Experimental Workflow & Methodology

To ensure a self-validating system, the following protocol incorporates built-in checks (e.g., pressure drop monitoring) to verify reaction progress without requiring intermediate sampling, which can introduce oxygen and deactivate the catalyst.

Workflow Step1 1. Catalyst Prep Pt/C (Neutral) Vacuum Dry 80°C Step2 2. Reactor Loading Precursor in Cyclohexane Step1->Step2 Step3 3. Purging N2 then H2 Anaerobic setup Step2->Step3 Step4 4. Hydrogenation 40 bar H2, 60°C 1200 rpm stirring Step3->Step4 Step5 5. Workup Filtration & Evaporation Step4->Step5

Fig 2: Step-by-step experimental workflow for optimized catalytic reduction.

Standard Operating Procedure: Optimized Catalytic Reduction
  • Catalyst Preparation (Moisture Removal): Weigh 5 wt% Pt/C (neutral support). Dry under vacuum (10⁻² mbar) at 80°C for 2 hours. Causality: Residual moisture agglomerates the catalyst particles, reducing the active surface area required for bulky substrates to successfully bind.

  • Substrate Loading: Dissolve the 1,3,3,5,5-pentamethylcyclohexene precursor in anhydrous cyclohexane to achieve a 0.5 M concentration. Transfer the solution and the dried catalyst to a high-pressure stainless steel autoclave.

  • Anaerobic Purging: Seal the reactor. Purge the headspace with Nitrogen (3 cycles at 10 bar) followed by Hydrogen (3 cycles at 10 bar). Validation: Monitor the pressure gauge during the final cycle; a completely stable pressure for 5 minutes validates reactor seal integrity.

  • Pressurization & Reaction: Pressurize the reactor to exactly 40 bar with high-purity H₂ gas. Initiate stirring at 1200 rpm to overcome mass transfer limits. Heat the reactor to a mild 60°C.

  • Monitoring: Track the pressure drop. The reaction is a self-validating system: stoichiometric hydrogen consumption will result in a predictable pressure drop. Once the pressure stabilizes and ceases to drop (typically 4-6 hours), conversion is complete.

  • Workup & Purification: Cool the reactor to room temperature (<25°C) and carefully vent the residual pressure. Filter the mixture through a tightly packed Celite pad to remove the Pt/C catalyst. Evaporate the cyclohexane solvent under reduced pressure (40°C, 150 mbar) to yield >99% pure 1,1,3,3,5-pentamethylcyclohexane.

References
  • PubChem (National Institutes of Health). "1,1,3,3,5-Pentamethylcyclohexane | C11H22 | CID 144445". Source: National Center for Biotechnology Information. URL:[Link]

  • ResearchGate (Literature on Cycloalkane Hydroprocessing). "Understanding the Mechanisms of Decalin Hydroprocessing Using Comprehensive Two-Dimensional Chromatography". Source: Energy & Fuels. URL:[Link]

  • Journal of the American Chemical Society (ACS Publications). "Catalytic Hydrogenation Activity and Electronic Structure Determination of Bis(arylimidazol-2-ylidene)pyridine Cobalt Alkyl and Hydride Complexes". Source: J. Am. Chem. Soc. URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing GC Column Temperature for 1,1,3,3,5-Pentamethylcyclohexane Separation

Welcome to the technical support guide for the gas chromatographic (GC) analysis of 1,1,3,3,5-pentamethylcyclohexane. This resource is designed for researchers, scientists, and drug development professionals to provide c...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the gas chromatographic (GC) analysis of 1,1,3,3,5-pentamethylcyclohexane. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance in a direct question-and-answer format. Here, we will move beyond simple procedural steps to explain the underlying scientific principles, ensuring you can not only solve immediate problems but also build robust, reliable methods for the future.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions when developing a GC method for 1,1,3,3,5-pentamethylcyclohexane.

Q1: What is the most critical physical property of 1,1,3,3,5-pentamethylcyclohexane to consider for GC method development?

The most critical property is its boiling point, which is approximately 168.1°C.[1] In gas chromatography, the oven temperature program is fundamentally linked to the boiling points of the analytes. A compound must be volatile enough to travel through the column, and its elution temperature is typically near its boiling point. Therefore, all temperature parameters—from the injector to the oven and detector—must be set with this value in mind.

Q2: Which type of GC column (stationary phase) is best for analyzing 1,1,3,3,5-pentamethylcyclohexane?

1,1,3,3,5-pentamethylcyclohexane is a non-polar, saturated hydrocarbon.[2][3] Based on the fundamental principle of "like dissolves like," a non-polar stationary phase is the ideal choice for this analysis.[2]

  • Primary Recommendation: A 100% dimethylpolysiloxane phase (e.g., DB-1, HP-1, Rtx-1, SE-30). This is a non-polar phase that separates compounds primarily based on their boiling points and van der Waals interactions.[4][5][6]

  • Alternative: A 5% diphenyl / 95% dimethylpolysiloxane phase (e.g., DB-5, HP-5ms, Rtx-5). This phase is still considered non-polar but has slightly more polarity due to the phenyl groups. It can offer different selectivity if you are trying to separate the target analyte from other non-polar or slightly polar interferences.

Using a polar stationary phase, such as one based on polyethylene glycol (WAX), is not recommended as it would lead to poor peak shape and very short retention times due to the lack of interaction between the non-polar analyte and the polar phase.

Q3: What is a good starting GC oven temperature program for this compound?

A temperature programming approach is highly recommended over an isothermal method, as it provides better peak shapes and allows for the efficient elution of compounds with a range of boiling points.[7]

Here is a robust starting point, assuming a standard 30 m x 0.25 mm ID x 0.25 µm film thickness non-polar column:

ParameterRecommended SettingRationale
Initial Oven Temp 60°CA starting temperature well below the analyte's boiling point allows for sharp, focused peaks at the head of the column upon injection.
Initial Hold Time 1-2 minutesThis ensures that the entire injected sample is transferred to the column in a narrow band before the temperature ramp begins.
Temperature Ramp 10-20°C/minuteA moderate ramp rate effectively moves the analyte through the column. Faster ramps shorten analysis time but can decrease resolution.[8]
Final Temperature 180°C - 200°CThis should be at least 10-20°C above the analyte's boiling point to ensure it elutes efficiently from the column.
Final Hold Time 2-5 minutesA final hold ensures that any higher-boiling compounds that might be present in the sample are eluted, cleaning the column for the next injection.
Q4: What injector and detector temperatures should I use?
  • Injector Temperature: A setting of 250°C is a standard and effective choice. This temperature is high enough to ensure the rapid and complete vaporization of 1,1,3,3,5-pentamethylcyclohexane and the sample solvent without causing thermal degradation.

  • Detector Temperature (for FID): A temperature of 250°C to 300°C is recommended for a Flame Ionization Detector (FID). This ensures that the analyte remains in the gas phase as it enters the detector and prevents any condensation, which would lead to signal loss and baseline instability.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your analysis. Each problem is followed by a systematic approach to diagnosis and resolution.

Problem 1: My peak for 1,1,3,3,5-pentamethylcyclohexane is broad.

Broad peaks are typically a sign of decreased chromatographic efficiency. This can stem from several issues related to the temperature program or system setup.

Cause & Solution Workflow:

  • Sub-optimal Initial Temperature: If the initial oven temperature is too high, the analyte will not focus properly at the head of the column, leading to a broad injection band.

    • Action: Lower the initial oven temperature. If using a splitless injection, a good starting point is 20°C below the boiling point of your sample solvent.[9][10]

  • Slow Temperature Ramp Rate: If the ramp rate is too slow, the analyte band will diffuse and broaden as it travels through the column.

    • Action: Increase the temperature ramp rate in increments of 5°C/min. An optimal rate is often around 10°C per column hold-up time.[10]

  • Cold Spots: If there are unheated zones between the injector and column or the column and detector, the analyte can re-condense, causing severe broadening.

    • Action: Ensure that the injector and detector are heated appropriately and that the column is installed correctly, minimizing any unheated transfer paths.

Problem 2: I am seeing poor resolution or co-elution with other sample components.

Resolution is the measure of separation between two peaks. Optimizing the temperature program is a powerful way to improve it.

Cause & Solution Workflow:

  • Temperature Ramp is Too Fast: A rapid temperature ramp reduces the interaction time of analytes with the stationary phase, causing them to elute closer together.[7]

    • Action: Decrease the temperature ramp rate. This will increase retention times but will also provide more time for the stationary phase to interact differently with the co-eluting compounds, improving separation.

  • Incorrect Isothermal Hold: Sometimes, a strategic hold during the temperature program can resolve a critical pair of peaks.

    • Action: If the co-elution occurs during the ramp, try inserting a short isothermal hold (1-2 minutes) at a temperature about 45°C below the elution temperature of the peak pair.[10] This can provide the extra selectivity needed for separation.

Problem 3: The retention time of my analyte is shifting between injections.

Unstable retention times are a critical issue that compromises data reliability. The cause is often related to inconsistent conditions within the GC system.[11][12]

Cause & Solution Workflow:

  • Inconsistent Oven Temperature Control: The GC oven must reproduce the temperature program precisely for every run.[7][12][13]

    • Action: Verify that the oven is calibrated and functioning correctly. Run a system suitability test with a standard to check for reproducibility. If the problem persists, a service call may be necessary.

  • Carrier Gas Flow/Pressure Fluctuations: Retention time is directly dependent on the carrier gas flow rate. Leaks or inconsistent pressure regulation will cause shifts.[11][13][14]

    • Action: Perform a leak check, paying close attention to the septum and column fittings.[14][15] Ensure the gas cylinder pressure is well above the minimum required and that the electronic pressure control (EPC) is functioning correctly.

  • Column Contamination: Buildup of non-volatile material at the head of the column can alter the stationary phase chemistry, leading to retention time shifts.[13][14]

    • Action: Trim 10-20 cm from the inlet side of the column.[9][13] This removes the contaminated section and exposes a fresh surface. Also, consider using a guard column to protect the analytical column.

Problem 4: My peak is tailing.

Peak tailing occurs when a portion of the analyte is adsorbed at active sites within the system, causing it to elute later than the main peak band.

Cause & Solution Workflow:

  • Active Sites in the System: Silanol groups in the injector liner or at the head of the column can interact with analytes, causing tailing.[9]

    • Action: Use a fresh, deactivated injector liner. If the problem persists, trim the front end of the column to remove any active sites that may have formed due to sample matrix deposition.[9]

  • Improper Column Installation: A poorly cut column end or incorrect installation depth can create "dead volume" where the sample can swirl, causing turbulence and tailing.[9]

    • Action: Re-cut the column using a ceramic wafer to ensure a clean, 90-degree cut. Re-install it according to the manufacturer's instructions for your specific GC model.

Optimization Workflow Diagram

The following diagram illustrates a logical workflow for troubleshooting and optimizing your GC method for 1,1,3,3,5-pentamethylcyclohexane.

GCOptimization GC Temperature Optimization Workflow Start Problem with 1,1,3,3,5-Pentamethylcyclohexane Peak BroadPeak Issue: Broad Peak Start->BroadPeak PoorRes Issue: Poor Resolution Start->PoorRes ShiftRT Issue: Shifting Retention Time Start->ShiftRT LowerInitialT Action: Lower Initial Oven Temp BroadPeak->LowerInitialT Cause: Poor Focusing DecreaseRamp Action: Decrease Ramp Rate PoorRes->DecreaseRamp Cause: Ramp Too Fast CheckOven Action: Verify Oven Reproducibility ShiftRT->CheckOven Cause: Temp Fluctuation IncreaseRamp Action: Increase Ramp Rate LowerInitialT->IncreaseRamp If still broad CheckHardware Action: Check for Cold Spots IncreaseRamp->CheckHardware If still broad Optimized Optimized Separation CheckHardware->Optimized AddHold Action: Add Mid-Ramp Isothermal Hold DecreaseRamp->AddHold For critical pairs AddHold->Optimized CheckFlow Action: Perform Leak Check / Verify Flow CheckOven->CheckFlow If oven is stable TrimColumn Action: Trim Front of Column CheckFlow->TrimColumn If no leaks found TrimColumn->Optimized

Caption: Troubleshooting workflow for common GC peak issues.

References
  • Separation Science. (2024, December 4). When GC Retention Times Shift: Practical Advice for Operators. Available from: [Link]

  • Element Lab Solutions. (2018, January 9). Troubleshooting GC peak shapes. Available from: [Link]

  • LCGC. (2013, June 1). Troubleshooting GC Retention-Time, Efficiency, and Peak-Shape Problems. Available from: [Link]

  • GL Sciences. (n.d.). 4-1 Distorted peak shapes. Technical Support. Available from: [Link]

  • Phenomenex. (n.d.). GC Tech Tip: Retention Times. Available from: [Link]

  • Agilent. (2009). Video Notes GC Troubleshooting Series Part Six: Retention Time Shifts. Available from: [Link]

  • Shimadzu. (2021, February 22). Gas Chromatography Troubleshooting Part I – Peak Shape Issues. Available from: [Link]

  • ResearchGate. (2015, June 16). Reasons of retention time shifts of same component in GC-FID? Available from: [Link]

  • Phenomenex. (2025, May 26). Peak Shape Problems: Broad solvent Peaks/fronts. Available from: [Link]

  • LookChem. (n.d.). 1,1,3,3,5-PENTAMETHYLCYCLOHEXANE. Available from: [Link]

  • Phenomenex. (2025, August 8). Types of stationary phases in gas chromatography. Available from: [Link]

  • JoVE. (2024, December 5). Gas Chromatography: Types of Columns and Stationary Phases. Available from: [Link]

  • Cheméo. (n.d.). Chemical Properties of 1,1,3,3,5-Pentamethylcyclohexane (CAS 70810-19-4). Available from: [Link]

  • GL Sciences. (2024, July 1). Types of Liquid Stationary Phases for Gas Chromatography. Available from: [Link]

  • Analytical Chemistry. (1999, June 1). Temperature Programming for High-Speed GC. Available from: [Link]

  • Journal of Separation Science. (2013). Optimization of programmed-temperature vaporization injection preparative capillary GC for compound specific radiocarbon analysis. Available from: [Link]

  • NIST. (n.d.). 1,1,3,3,5-Pentamethylcyclohexane. WebBook. Available from: [Link]

  • Phenomenex. (2025, August 12). Temperature Programming for Better GC Results. Available from: [Link]

  • Crawford Scientific. (2025, November 26). GC Temperature Programming—10 Things You Absolutely Need to Know. Available from: [Link]

  • PubChem. (n.d.). 1,1,3,3,5-Pentamethylcyclohexane. Available from: [Link]

  • Journal of Korean Society of Occupational and Environmental Hygiene. (2016, March 21). GC를 이용한 극성용매의 분석방법 개발 연구. Available from: [Link]

  • International Journal of Pharmaceutical Research and Analysis. (2025, September 25). From Limits to Detection: Gas Chromatography as a Tool for Residual Solvents Analysis. Available from: [Link]

  • SciSpace. (n.d.). Sample Preparation Techniques for Gas Chromatography. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Resolving ¹H NMR Signal Overlap in 1,1,3,3,5-Pentamethylcyclohexane

The Analytical Challenge 1,1,3,3,5-pentamethylcyclohexane (C₁₁H₂₂) presents a notorious challenge in nuclear magnetic resonance (NMR) spectroscopy. The molecule contains 15 methyl protons and 7 ring protons (including th...

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Author: BenchChem Technical Support Team. Date: April 2026

The Analytical Challenge

1,1,3,3,5-pentamethylcyclohexane (C₁₁H₂₂) presents a notorious challenge in nuclear magnetic resonance (NMR) spectroscopy. The molecule contains 15 methyl protons and 7 ring protons (including the methine at C5 and methylenes at C2/C4/C6), all of which resonate within a highly congested aliphatic window of ~0.8 to 2.0 ppm. This severe multiplet overlap obscures scalar couplings (J-couplings) and complicates the stereochemical assignment of the axial versus equatorial methyl groups.

Table 1: Predicted ¹H NMR Chemical Shifts and Overlap Risk

Proton EnvironmentExpected Shift (ppm)MultiplicityIntegrationOverlap Risk
1,3-Axial CH₃~0.9 - 1.1Singlet6HCritical
1,3-Equatorial CH₃~0.8 - 1.0Singlet6HCritical
5-Equatorial CH₃~0.8 - 0.9Doublet3HHigh
C2, C4, C6 CH₂~1.2 - 1.8Multiplets6HHigh
C5 Methine CH~1.5 - 2.0Multiplet1HModerate

Frequently Asked Questions (Troubleshooting Guides)

Q1: My methyl signals (15 protons) appear as a massive, unresolved multiplet in CDCl₃. How do I separate them without buying a higher-field spectrometer? A1: The most effective and immediate solution is to utilize the Aromatic Solvent-Induced Shift (ASIS) phenomenon by swapping your solvent from CDCl₃ to Benzene-d₆ (C₆D₆) or Pyridine-d₅. The Causality: Aromatic solvents do not solvate molecules isotropically. Instead, they form transient, non-covalent collision complexes with the solute. The circulating π-electrons of the benzene ring generate a strong magnetic anisotropic shielding cone. Because the axial and equatorial methyl groups of 1,1,3,3,5-pentamethylcyclohexane project into different spatial regions of this shielding cone, they experience differential magnetic shielding[1]. This differential shift effectively pulls the overlapping singlets apart, allowing for accurate integration.

Q2: I need to extract exact J-couplings for the ring methylene protons to confirm the chair conformation, but they are buried in second-order multiplets. What is the best approach? A2: You should implement Pure Shift NMR (homonuclear broadband decoupling). The Causality: Standard ¹H spectra are complicated by homonuclear scalar couplings (¹H-¹H J-couplings), which split signals into complex multiplets. Pure shift experiments use slice-selective excitation and spatial encoding to suppress these active couplings, collapsing every multiplet into a sharp singlet[2]. This dramatically increases resolution and allows you to pinpoint the exact chemical shift of the buried ring protons.

Q3: I ran a Pure Shift NMR experiment, but the spectrum has terrible sensitivity, broad lines, and severe artifacts. What went wrong? A3: This is almost certainly a hardware optimization or physics issue. Pure shift sequences are highly sensitive to two factors:

  • Sample Convection: Pure shift sequences utilize long delays and field gradient pulses. If you are using a cryoprobe, the temperature gradients within the probe induce convection currents in volatile solvents like CDCl₃. This physical movement of the sample destroys the spatial encoding, leading to massive signal loss[3]. Fix: Lower the VT gas flow, switch to a 3 mm NMR tube to restrict fluid dynamics, or use convection-compensated gradient pulse sequences[3].

  • Shimming and Lock Phase: Pure shift must be run non-spinning. If your radial shims (X, Y, XZ, YZ) are poorly adjusted, or if the LOCK phase is miscalibrated, the resulting singlets will be severely distorted and cannot be fixed via post-processing phase correction[4].

Q4: Even with ASIS, how do I unambiguously assign which singlet belongs to the 1,3-diaxial methyls versus the equatorial methyls? A4: You must disperse the signals into a second dimension using 2D Heteronuclear Single Quantum Coherence (HSQC) spectroscopy[5]. The Causality: While ¹H chemical shifts are highly sensitive to solvent effects, ¹³C chemical shifts are dominated by steric geometry. The 1,3-diaxial methyl carbons suffer from severe steric compression (the γ-gauche effect), which heavily shields their carbon nuclei, shifting them significantly upfield compared to the unhindered equatorial methyls. By correlating the ¹H signals to their directly attached ¹³C nuclei, you can definitively assign the stereocenters[2].

Experimental Protocols

Protocol 1: Aromatic Solvent-Induced Shift (ASIS) Preparation

This protocol is a self-validating system; the appearance and exact shift of the solvent residual peak confirms the integrity of the microenvironment.

  • Sample Recovery: Evaporate the existing CDCl₃ from your 1,1,3,3,5-pentamethylcyclohexane sample using a gentle stream of high-purity nitrogen gas.

  • Desiccation: Place the vial under high vacuum (≤ 0.1 mbar) for 2 hours to remove trace CDCl₃, which can disrupt the benzene collision complex.

  • Solvent Addition: Dissolve the sample in 0.6 mL of 100% Benzene-d₆ (C₆D₆).

  • Acquisition: Acquire a standard 1D ¹H NMR spectrum.

  • Validation: Reference the spectrum to the residual C₆HD₅ peak at exactly 7.16 ppm. Compare the methyl integration to the CDCl₃ spectrum; you should now observe distinct, separated singlets for the axial and equatorial groups.

Protocol 2: Hardware Optimization for Pure Shift NMR (Zangger-Sterk Method)
  • Disable Spinning: Ensure sample spinning is turned OFF. Pure shift spatial encoding will fail if the sample rotates[4].

  • Gradient Shimming: Perform an iterative 3D gradient shimming routine (e.g., topshim 3d on Bruker systems) focusing heavily on the radial (non-Z) shims[4].

  • Lock Phase Calibration: Manually adjust the LOCK phase until the lock signal amplitude is absolutely maximized. An incorrect lock phase will irreversibly distort pure shift lineshapes[4].

  • Convection Mitigation: If using a cryoprobe, reduce the variable temperature (VT) gas flow by 20% to minimize thermal gradients, or transfer the sample to a 3 mm tube placed inside a 5 mm spinner[3].

  • Acquisition: Run the Zangger-Sterk pure shift pulse sequence, ensuring the slice-selection gradient strength is calibrated to your specific probe's gradient amplifier.

Diagnostic Workflows

Workflow Start Severe Signal Overlap (0.8 - 2.0 ppm) ASIS Apply ASIS (Benzene-d6) Start->ASIS Step 1: Solvent Change TwoD 2D NMR (HSQC / HMBC) ASIS->TwoD Need C-H correlation? PureShift Pure Shift NMR (Homonuclear Decoupling) ASIS->PureShift Need J-coupling extraction? Success Resolved Spectrum & Stereochemical Assignment TwoD->Success PureShift->Success

Workflow for resolving aliphatic NMR signal overlap using ASIS, 2D, and Pure Shift techniques.

PureShift Issue Poor Pure Shift Spectrum (Artifacts / Low SNR) Convection Sample Convection (Cryoprobe Temp Gradients) Issue->Convection Shims Poor Radial Shimming (Non-spinning) Issue->Shims Lock Miscalibrated LOCK Phase Issue->Lock Fix1 Use 3mm tube or Convection Compensation Convection->Fix1 Fix2 3D Gradient Shimming Shims->Fix2 Fix3 Adjust LOCK Phase Lock->Fix3 Result High-Quality Singlets Fix1->Result Fix2->Result Fix3->Result

Hardware optimization logic to troubleshoot signal loss and artifacts in Pure Shift NMR.

References

  • Laszlo, P., & Engler, E. M. "New description of nuclear magnetic resonance solvent shifts for polar solutes in weakly associating aromatic solvents." Journal of the American Chemical Society. URL:[Link]

  • Mestrelab Research. "qNMR of mixtures: what is the best solution to signal overlap?" Mestrelab Research. URL:[Link]

  • JEOL Ltd. "Hardware optimization for pure shift NMR experiments." Applications Notes. URL:[Link]

  • RSC Publishing. "Recovering sensitivity lost through convection in pure shift NMR." Chemical Communications. URL:[Link]

  • ResearchGate. "Resolution of overlapping signals using 2D NMR spectroscopy." ResearchGate. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Steric Hindrance: 1,1,3,3,5-Pentamethylcyclohexane vs. 1,3,5-Trimethylcyclohexane

This guide provides an in-depth, objective comparison of the steric hindrance profiles of 1,1,3,3,5-pentamethylcyclohexane and 1,3,5-trimethylcyclohexane. Designed for researchers, scientists, and drug development profes...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, objective comparison of the steric hindrance profiles of 1,1,3,3,5-pentamethylcyclohexane and 1,3,5-trimethylcyclohexane. Designed for researchers, scientists, and drug development professionals, this document synthesizes conformational analysis principles with experimental and computational insights to illuminate the profound structural differences dictated by methyl substitution patterns on a cyclohexane scaffold.

Introduction: The Principle of Steric Hindrance in Cyclohexanes

In the realm of medicinal chemistry and materials science, the three-dimensional structure of a molecule is paramount to its function. For cyclic systems like cyclohexane, the concept of steric hindrance—the non-bonded repulsion between atoms or groups—is primarily governed by its conformational preferences. Cyclohexane avoids angle and torsional strain by adopting a puckered chair conformation, where substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions.[1][2]

The energetic penalty for placing a substituent in the more sterically crowded axial position is quantified by its "A-value."[3] This value represents the Gibbs free energy difference (ΔG°) between the equatorial and axial conformers.[3][4] For a methyl group, the A-value is approximately 1.74 kcal/mol, arising from unfavorable 1,3-diaxial interactions with axial hydrogens on the same face of the ring.[1][3][5][6] These principles form the basis for comparing the steric landscapes of the two title compounds.

Conformational Analysis of 1,3,5-Trimethylcyclohexane

The stereoisomer of 1,3,5-trimethylcyclohexane that provides the most insightful comparison is the cis-isomer, where all three methyl groups are on the same face of the ring. This molecule can exist in two distinct chair conformations that are interconvertible via a "ring flip."

  • Conformer A (All-Equatorial): In this conformation, all three methyl groups occupy equatorial positions. This arrangement places the bulky methyl groups in the less sterically demanding environment, avoiding any significant 1,3-diaxial interactions.[7] This is the ground-state, lowest-energy conformation.

  • Conformer B (All-Axial): Following a ring flip, all three methyl groups are forced into axial positions. Each axial methyl group experiences two 1,3-diaxial interactions with axial hydrogens. More critically, the three axial methyl groups themselves are in a 1,3,5-relationship, leading to severe steric repulsion between them.

The energy difference between these two conformers is substantial. The strain in the all-axial form can be estimated by summing the A-values for the three methyl groups, but is magnified by the severe Me-Me interactions. Experimental and computational data show the all-axial conformer is significantly less stable, with one source indicating an energy difference of 46.4 kJ/mol (approximately 11.1 kcal/mol) between the two forms.[8][9][10] Consequently, cis-1,3,5-trimethylcyclohexane exists almost exclusively in the all-equatorial conformation, presenting a relatively low overall steric profile.

Conformational Analysis of 1,1,3,3,5-Pentamethylcyclohexane

The introduction of two gem-dimethyl groups at positions 1 and 3 dramatically alters the conformational landscape. Unlike monosubstituted cyclohexanes, where a substituent can choose between an axial or equatorial position, a gem-dimethyl group forces one methyl to be axial and the other equatorial, regardless of the ring conformation.[2][11] This unavoidable axial substituent is the primary source of the immense steric hindrance in this molecule.

Let's analyze the two possible chair conformations for 1,1,3,3,5-pentamethylcyclohexane:

  • Conformer C (C5-Methyl Equatorial):

    • At C1 and C3, there is one axial and one equatorial methyl group each.

    • The C5 methyl group is in an equatorial position.

    • This conformation suffers from two severe 1,3-diaxial interactions: one between the axial methyl at C1 and the axial hydrogen at C5, and another between the axial methyl at C3 and the same axial hydrogen at C5.

    • Crucially, there is a 1,3-diaxial methyl-methyl interaction between the axial groups on C1 and C3. This interaction is exceptionally destabilizing, with an estimated energy cost far exceeding a standard methyl-hydrogen interaction.

  • Conformer D (C5-Methyl Axial):

    • Following a ring flip, the C5 methyl group moves to an axial position.

    • This places three axial methyl groups (at C1, C3, and C5) all on the same face of the ring.

    • The result is two 1,3-diaxial methyl-methyl interactions (C1-Me with C3-Me, and C3-Me with C5-Me). This level of steric repulsion is so great that this conformation is practically non-existent.

The extreme steric strain caused by forced axial methyl groups, and particularly the 1,3-diaxial methyl-methyl repulsions, makes the chair conformation highly unstable. In such heavily substituted systems, the molecule may adopt a non-chair conformation, such as a twist-boat , to alleviate the severe steric clashes.[12] Studies on similarly hindered molecules, like cis-1,4-di-tert-butylcyclohexane, have shown that the twist-boat can become the dominant conformation.[12]

Head-to-Head Comparison: Quantitative Steric Hindrance

The most stable conformer of cis-1,3,5-trimethylcyclohexane is a strain-free, all-equatorial chair. In stark contrast, 1,1,3,3,5-pentamethylcyclohexane cannot escape severe steric penalties in any chair conformation due to the gem-dimethyl groups.

Parametercis-1,3,5-Trimethylcyclohexane (Lowest Energy Conformer)1,1,3,3,5-Pentamethylcyclohexane (Lowest Energy Chair Conformer)
Conformation Chair (All-Equatorial)Chair (C5-Equatorial) or Twist-Boat
Axial Methyl Groups 02
1,3-Diaxial Me-H Interactions 02
1,3-Diaxial Me-Me Interactions 01
Estimated Strain Energy ~0 kcal/mol (relative to unsubstituted chair)> 7.5 kcal/mol (significantly higher)
Overall Steric Profile LowExtremely High

Note: Strain energy for pentamethylcyclohexane is a conservative estimate based on two Me-H (2 x ~1.7 kcal/mol) and one highly destabilizing Me-Me interaction (> 3.7 kcal/mol).

Visualization of Steric Interactions

The following diagrams illustrate the profound difference in steric crowding between the most stable conformers of the two molecules.

Caption: Computational workflow for determining relative strain energies of cyclohexane conformers.

Implications in Drug Development

The profound difference in steric hindrance has significant consequences for drug design:

  • Receptor Binding: A molecule with the high steric bulk of 1,1,3,3,5-pentamethylcyclohexane would act as a large, rigid, and non-planar scaffold. This could be used to probe deep, hydrophobic pockets in a receptor but would likely suffer from poor binding affinity if the pocket is sterically constrained. Conversely, the less-hindered 1,3,5-trimethylcyclohexane scaffold offers a more compact and defined shape.

  • Metabolic Stability: The gem-dimethyl groups in the pentamethyl derivative can act as "metabolic blockers," sterically shielding adjacent positions from enzymatic degradation (e.g., by cytochrome P450 enzymes), potentially increasing the molecule's half-life.

  • Solubility: The increased nonpolar surface area and rigidity of 1,1,3,3,5-pentamethylcyclohexane would likely decrease its aqueous solubility compared to the trimethyl derivative, impacting its pharmacokinetic properties.

Conclusion

The comparison between 1,3,5-trimethylcyclohexane and 1,1,3,3,5-pentamethylcyclohexane is a stark illustration of how substituent patterns dictate molecular conformation and steric properties. While cis-1,3,5-trimethylcyclohexane can adopt a relaxed, all-equatorial chair conformation with minimal steric strain, 1,1,3,3,5-pentamethylcyclohexane is a molecule under immense internal pressure. The presence of gem-dimethyl groups forces methyl groups into highly unfavorable axial positions, leading to severe 1,3-diaxial methyl-methyl interactions that may compel the ring to abandon the chair conformation altogether. This fundamental difference makes the pentamethyl derivative a significantly more sterically hindered and rigid structure, a factor of critical importance for professionals in chemical and pharmaceutical development.

References

  • Title: An Ab-Initio Study on Conformers of Cyclohexane Source: International Journal of Engineering Research and Technology (IJERT) URL: [Link]

  • Title: Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values" Source: Master Organic Chemistry URL: [Link]

  • Title: Cyclohexane conformation Source: Wikipedia URL: [Link]

  • Title: One chair conformer of cis-1,3,5-trimethylcyclohexane is 46.4 kJ/... Source: Pearson+ Study Prep URL: [Link]

  • Title: Conformational Study of cis-1,4-Di-tert-butylcyclohexane by Dynamic NMR Spectroscopy and Computational Methods Source: sikhcom.net (Reprint from J. Org. Chem.) URL: [Link]

  • Title: Methylcyclohexane - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Cyclohexane Conformational Analysis Source: University of Calgary URL: [Link]

  • Title: 1,3-Diaxial Interactions and A value for Cyclohexanes Source: Chemistry Steps URL: [Link]

  • Title: Ring Conformations Source: Michigan State University Chemistry URL: [Link]

  • Title: 7.1.4: Substituted Cyclohexanes Source: Chemistry LibreTexts URL: [Link]

  • Title: How to determine the structures represents the lowest energy form of... Source: askIITians URL: [Link]

Sources

Comparative

benchmarking 1,1,3,3,5-pentamethylcyclohexane solvent efficacy against standard cycloalkanes

An Objective Guide to Benchmarking 1,1,3,3,5-Pentamethylcyclohexane Solvent Efficacy Against Standard Cycloalkanes This guide provides a comprehensive framework for the comparative evaluation of 1,1,3,3,5-pentamethylcycl...

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Author: BenchChem Technical Support Team. Date: April 2026

An Objective Guide to Benchmarking 1,1,3,3,5-Pentamethylcyclohexane Solvent Efficacy Against Standard Cycloalkanes

This guide provides a comprehensive framework for the comparative evaluation of 1,1,3,3,5-pentamethylcyclohexane as a process solvent against industry-standard cycloalkanes such as cyclohexane and methylcyclohexane. Recognizing the current gap in publicly available, direct comparative data for this specific molecule, we present a robust, methodology-focused approach. This document outlines the necessary experimental protocols and theoretical considerations to enable researchers, chemists, and drug development professionals to generate validated, in-house data for informed solvent selection in their specific applications.

Introduction: The Rationale for Exploring Novel Cycloalkane Solvents

The selection of an appropriate solvent is a critical parameter in chemical synthesis and purification, directly impacting reaction kinetics, yield, impurity profiles, and process safety. While standard cycloalkanes like cyclohexane and methylcyclohexane are well-characterized and widely used, the exploration of novel solvent systems is driven by the pursuit of improved performance, enhanced safety profiles, and unique solubility characteristics. 1,1,3,3,5-Pentamethylcyclohexane, a highly substituted cycloalkane, presents an intriguing alternative due to its distinct molecular structure. Its gem-dimethyl groups are hypothesized to influence steric interactions, boiling point, and solvency in ways that may offer advantages in specific chemical transformations or extractions.

This guide provides the scientific framework to test that hypothesis. We will first compare the known physicochemical properties of these solvents and then detail a series of standardized experimental workflows designed to rigorously benchmark the performance of 1,1,3,3,5-pentamethylcyclohexane.

Comparative Physicochemical Properties

A solvent's performance is fundamentally dictated by its physical properties. The table below summarizes the key parameters for 1,1,3,3,5-pentamethylcyclohexane and its common counterparts. These properties provide the basis for hypothesizing its potential advantages and disadvantages in a laboratory or manufacturing setting.

Property1,1,3,3,5-PentamethylcyclohexaneCyclohexaneMethylcyclohexaneJustification for Importance
Molecular Weight ( g/mol ) 154.3184.1698.19Influences boiling point, density, and mass transfer properties.
Boiling Point (°C) ~173 °C (Predicted)80.7 °C101 °CA higher boiling point allows for a wider operational temperature range for reactions.
Freezing Point (°C) N/A6.5 °C-126.6 °CA low freezing point is critical for processes requiring cooling or cryogenic conditions.
Density (g/mL) ~0.80 (Predicted)0.7790.770Impacts phase separation in extractions and overall process mass.
CAS Number 1638-27-3110-82-7108-87-2Unique identifier for substance registration and safety data sourcing.

Note: Some properties for 1,1,3,3,5-pentamethylcyclohexane are predicted due to limited commercial data. Experimental verification is a key first step.

The significantly higher predicted boiling point of 1,1,3,3,5-pentamethylcyclohexane is its most notable feature. This suggests it could be a valuable solvent for reactions requiring temperatures above the boiling points of cyclohexane and methylcyclohexane, potentially improving reaction rates and enabling transformations that are sluggish at lower temperatures.

A Proposed Framework for Experimental Benchmarking

To objectively assess the efficacy of 1,1,3,3,5-pentamethylcyclohexane, a multi-faceted experimental approach is required. We propose a three-stage workflow designed to evaluate its performance in solubility, reaction kinetics, and process work-up.

G cluster_0 Benchmarking Workflow cluster_1 Key Outputs A Stage 1: Solubility Assessment B Stage 2: Reaction Kinetics Evaluation A->B Select model compound & reaction D Quantitative Solubility Data (mg/mL) A->D C Stage 3: Process & Work-up Efficiency B->C Use optimized reaction conditions E Kinetic Rate Constants (k) B->E F Purification Yield & Purity (%) C->F

Caption: Proposed three-stage workflow for solvent benchmarking.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, with clear endpoints and quantifiable metrics. It is crucial to use the same batch of reagents and analytical methods across all solvents to ensure a fair comparison.

Protocol 1: Isothermal Solubility Determination

Objective: To quantify the solubility of a model solid (e.g., a common drug intermediate like benzoic acid or a specific API) in each solvent at a controlled temperature.

Methodology:

  • Preparation: Add an excess amount of the solid solute to a known volume (e.g., 10.0 mL) of each solvent (1,1,3,3,5-pentamethylcyclohexane, cyclohexane, methylcyclohexane) in separate, sealed vials.

  • Equilibration: Place the vials in an isothermal shaker bath set to a relevant process temperature (e.g., 25 °C) for 24 hours to ensure saturation is reached.

  • Sampling: After equilibration, allow the vials to stand for 2 hours for undissolved solids to settle. Carefully extract a 1.00 mL aliquot of the supernatant from each vial, ensuring no solid particles are transferred.

  • Analysis: Gravimetrically determine the amount of dissolved solid in each aliquot by evaporating the solvent under a gentle stream of nitrogen and weighing the residue. Alternatively, use a calibrated HPLC or UV-Vis method for more precise quantification.

  • Calculation: Express the solubility in mg/mL. Repeat the experiment in triplicate for each solvent to ensure statistical validity.

Protocol 2: Comparative Reaction Kinetics

Objective: To compare the rate of a model chemical reaction in each solvent. A reaction sensitive to solvent polarity and temperature, such as a nucleophilic aromatic substitution (SNAr), is ideal.

Methodology:

  • Reaction Setup: In three separate, temperature-controlled reaction vessels, charge equivalent molar amounts of the starting materials (e.g., 1-fluoro-2,4-dinitrobenzene and a nucleophile like piperidine) into each of the three test solvents.

  • Initiation & Sampling: Bring the reaction mixtures to the target temperature (e.g., 80 °C, a temperature accessible by all three solvents for a fair baseline). Once thermal equilibrium is reached (t=0), begin stirring and withdraw aliquots at fixed time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes).

  • Quenching: Immediately quench each aliquot in a solution that stops the reaction (e.g., a dilute acid).

  • Analysis: Analyze the quenched samples by a suitable chromatographic method (e.g., GC or HPLC) to determine the concentration of the limiting reactant over time.

  • Data Processing: Plot the natural logarithm of the reactant concentration versus time. The slope of this line will be proportional to the pseudo-first-order rate constant (k). A steeper slope indicates a faster reaction rate.

G cluster_workflow Kinetic Analysis Workflow Setup 1. Set up Reaction in Each Solvent Sample 2. Sample at Time Intervals Setup->Sample Quench 3. Quench Aliquot to Stop Reaction Sample->Quench Analyze 4. Analyze by HPLC/GC Quench->Analyze Plot 5. Plot ln[A] vs. Time Analyze->Plot Result Determine Rate Constant (k) Plot->Result

Safety & Regulatory Compliance

Safety

Part 1: Physicochemical Properties Dictating Disposal Logistics

Operational Guide: Proper Handling and Disposal of 1,1,3,3,5-Pentamethylcyclohexane As a highly substituted cycloalkane, 1,1,3,3,5-Pentamethylcyclohexane (CAS: 70810-19-4) presents specific logistical and safety challeng...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Proper Handling and Disposal of 1,1,3,3,5-Pentamethylcyclohexane

As a highly substituted cycloalkane, 1,1,3,3,5-Pentamethylcyclohexane (CAS: 70810-19-4) presents specific logistical and safety challenges in laboratory and manufacturing environments. Often utilized as a specialized solvent, a chemical intermediate, or identified as a high-value byproduct in the pyrolytic conversion of polymers[1], its disposal must be managed with strict adherence to physicochemical principles and environmental regulations.

This guide provides drug development professionals and laboratory scientists with a self-validating, step-by-step operational protocol for the safe accumulation, segregation, and thermal destruction of 1,1,3,3,5-Pentamethylcyclohexane.

To design a safe disposal protocol, one must first understand the causality behind the chemical's behavior. 1,1,3,3,5-Pentamethylcyclohexane is a purely aliphatic hydrocarbon (C₁₁H₂₂) with no heteroatoms. Its physical properties directly dictate its classification and handling requirements[2].

Table 1: Physicochemical Data and Operational Implications

PropertyValueOperational Implication for Waste Management
Flash Point 48°C (118.4°F)Classifies as RCRA D001 Ignitable Waste ; mandates grounding/bonding during bulk transfers[2][3].
Density 0.759 g/cm³Floats on water; aqueous fire suppression or dilution is ineffective and will spread the hazard[2].
Boiling Point 168.1°CEvaporates steadily; requires active fume hood handling and hermetically sealed waste containers[2].
LogP 3.85880Highly lipophilic; strictly incompatible with aqueous waste streams; requires detergent for spill cleanup[2].
Vapor Pressure 2.17 mmHg (25°C)Generates combustible vapors at room temperature; necessitates a minimum 20% container headspace[2].

Part 2: Regulatory Classification & Waste Segregation

Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), any liquid waste stream with a flash point below 60°C (140°F) is strictly classified as a D001 Characteristic Ignitable Waste [3].

The Causality of Segregation: 1,1,3,3,5-Pentamethylcyclohexane must be segregated exclusively into Non-Halogenated Flammable waste streams. Mixing this aliphatic hydrocarbon with halogenated solvents (e.g., dichloromethane, chloroform) fundamentally alters the disposal pathway. Halogenated mixtures require specialized, high-cost incineration facilities equipped with alkaline scrubbers to neutralize corrosive hydrogen chloride (HCl) gas and prevent the atmospheric release of highly toxic polychlorinated dibenzo-p-dioxins and furans[4]. Keeping the waste stream purely non-halogenated preserves its high calorific value, making it an ideal candidate for sustainable waste-to-energy recovery[5].

Part 3: Standard Operating Procedure (SOP) for Routine Disposal

The following methodology ensures a self-validating system for routine laboratory disposal, minimizing the risk of auto-ignition, overpressurization, or regulatory non-compliance.

Step 1: Containerization and Headspace Management

  • Select a UN-rated High-Density Polyethylene (HDPE) jerrican or a grounded metallic safety can. Rationale: HDPE provides superior chemical resistance to non-polar aliphatic hydrocarbons and eliminates the shattering risks associated with glass containers.

  • Transfer the waste inside a certified chemical fume hood. If transferring bulk volumes (>5 gallons), use grounding and bonding cables to dissipate static electricity.

  • Critical Step: Fill the container to a maximum of 80% capacity. The 20% headspace is mathematically required to accommodate vapor expansion driven by the chemical's vapor pressure (2.17 mmHg) during ambient temperature fluctuations[2].

Step 2: Labeling and Satellite Accumulation

  • Affix a compliant Hazardous Waste label immediately upon the first drop of waste entering the container.

  • Explicitly mark the label with: "1,1,3,3,5-Pentamethylcyclohexane", "Danger: Flammable Liquid", and "EPA Waste Code: D001"[3].

  • Store the container in a designated, ventilated flammable safety cabinet within the Satellite Accumulation Area (SAA). Ensure the cabinet features secondary containment capable of holding 110% of the largest container's volume.

Step 3: Final Treatment via Thermal Destruction The optimal, EPA-approved disposal pathway for 1,1,3,3,5-Pentamethylcyclohexane is high-temperature incineration or co-processing in cement kilns[4][5]. Because it is a pure hydrocarbon, it acts as an excellent secondary fuel. When introduced into a rotary kiln at temperatures exceeding 1500°C, the molecule undergoes complete thermal oxidation, yielding only carbon dioxide (CO₂) and water vapor (H₂O)[5].

G Gen Waste Generation (1,1,3,3,5-Pentamethylcyclohexane) Seg Segregation (Non-Halogenated Flammable) Gen->Seg Pack Packaging & Labeling (HDPE, RCRA D001) Seg->Pack Store Satellite Accumulation (< 55 Gallons) Pack->Store Transport Manifest & Transport (Class 3 Flammable) Store->Transport Incinerate Thermal Destruction / Energy Recovery (>1500°C) Transport->Incinerate

Workflow for segregation, accumulation, and thermal destruction of 1,1,3,3,5-Pentamethylcyclohexane.

Part 4: Emergency Spill Response Protocol

In the event of a localized laboratory spill, immediate action must be taken based on the chemical's specific thermodynamic profile.

  • Source Isolation: Immediately extinguish all open flames and disable heat-generating equipment (hot plates, stirrers). With a flash point of 48°C[2], the vapor can easily ignite if it contacts a localized heat source.

  • Containment: Surround and cover the spill with an inert, non-combustible absorbent such as dry sand, diatomaceous earth, or vermiculite.

    • Causality Warning:Never use combustible absorbents like sawdust. Sawdust provides a highly porous, oxygen-rich fuel matrix that, when saturated with a high-energy hydrocarbon, can undergo exothermic oxidation and spontaneously combust.

  • Mechanical Collection: Use non-sparking tools (e.g., brass, bronze, or conductive plastic scoops) to transfer the saturated absorbent into a wide-mouth hazardous waste drum.

  • Surface Decontamination: Because the chemical has a LogP of 3.86[2], water alone will simply bead up and fail to lift the residue. Wash the affected surface with a concentrated industrial surfactant or alkaline detergent to break the lipid-like emulsion, followed by a water rinse.

References

  • LookChem. "1,1,3,3,5-PENTAMETHYLCYCLOHEXANE Chemical Property." Accessed March 24, 2026.[Link]

  • University of Houston-Clear Lake (UHCL). "RCRA addresses waste management, disposal and recycling." Accessed March 24, 2026.[Link]

  • MDPI. "Waste-to-Energy Process to Recover Dangerous Pollutants in an Environmental Protected Area." Accessed March 24, 2026.[Link]

  • U.S. Environmental Protection Agency (EPA) NEPIS. "Seminars for Hazardous Waste Incinerator Permit Writers, Inspectors, and Operators." Accessed March 24, 2026.[Link]

  • Academia.edu. "Pyrolytic conversion of used tyres to liquid fuel." Accessed March 24, 2026.[Link]

Sources

Handling

Personal protective equipment for handling 1,1,3,3,5-Pentamethylcyclohexane

As a Senior Application Scientist, I approach laboratory safety not as a rigid set of compliance rules, but as a self-validating system rooted in physical chemistry and mechanistic causality. Handling highly branched cyc...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not as a rigid set of compliance rules, but as a self-validating system rooted in physical chemistry and mechanistic causality. Handling highly branched cycloalkanes like 1,1,3,3,5-Pentamethylcyclohexane (CAS: 70810-19-4) [1] requires a deep understanding of how its molecular structure dictates its physical behavior, hazards, and consequently, our operational protocols.

This guide provides a comprehensive, step-by-step framework for researchers and drug development professionals to safely handle, transfer, and dispose of this specific solvent.

Physicochemical Profile & Mechanistic Hazard Assessment

To design an effective safety protocol, we must first understand the thermodynamic and chemical properties of the substance.

Table 1: Physicochemical Properties & Operational Implications

Property Value Operational Implication
CAS Number 70810-19-4[1] Unique identifier for regulatory tracking.
Boiling Point 168.1 °C (at 760 mmHg)[2] Remains a stable liquid under standard laboratory conditions.
Flash Point 48 °C[2] Classifies as a combustible/flammable liquid; strict ignition control required.
Density 0.759 g/cm³[2] Floats on water; aqueous fire suppression is ineffective and spreads spills.

| LogP | 3.85880[2] | Highly lipophilic; poses a severe skin defatting and aquatic bioaccumulation hazard. |

The Causality of Hazards:

  • Dermal Defatting: With a LogP of ~3.86[2], this solvent is highly lipophilic. Upon contact with the skin, it rapidly dissolves the lipid bilayer of the stratum corneum. This causes severe defatting, leading to acute irritation and potential contact dermatitis.

  • Static Accumulation & Flammability: Like its structural analog methylcyclohexane, 1,1,3,3,5-Pentamethylcyclohexane is a non-polar hydrocarbon with exceptionally low electrical conductivity[3]. Fluid friction during pouring or pumping generates static electricity that cannot easily dissipate. Given its flash point of 48 °C[2], a static spark can easily ignite accumulated vapors.

  • Aspiration & CNS Narcosis: The solvent's low viscosity and surface tension present a fatal aspiration hazard if swallowed. Inhalation of accumulated vapors can lead to central nervous system (CNS) depression, manifesting as drowsiness or dizziness[3].

Personal Protective Equipment (PPE) Matrix

Your PPE must act as a targeted barrier against the specific physical properties outlined above.

  • Hand Protection (Chemical Resistance):

    • For Splash Contact: Use Nitrile rubber gloves (minimum 0.4 mm thickness). Nitrile provides adequate short-term resistance to non-polar aliphatics.

    • For Prolonged Contact/Immersion: Use Fluorocarbon rubber (Viton) . Causality: The highly lipophilic nature of the solvent will rapidly swell and degrade standard latex or thin silicone. The dense fluorine-carbon bonds in Viton repel non-polar hydrocarbons, preventing permeation.

  • Eye & Face Protection: Wear tight-fitting, indirect-vented chemical safety goggles (ANSI Z87.1 / EN 166 compliant). If transferring volumes greater than 1 Liter, a full face shield is mandatory to protect against splash-induced ocular damage.

  • Body Protection: Wear a Flame-Resistant (FR) lab coat (e.g., Nomex) or 100% cotton. Causality: Synthetic fibers like polyester can generate static electricity (an ignition source) and will melt directly into the skin in the event of a flash fire.

  • Respiratory Protection: All operations must be confined to a certified chemical fume hood. If ventilation fails or field operations are required, utilize a half-mask respirator equipped with an Organic Vapor cartridge (Type A, brown color code) .

Step-by-Step Operational Handling Workflow

G A 1. Pre-Operation Verify Fume Hood & PPE B 2. Grounding & Bonding Mitigate Static Discharge A->B C 3. Solvent Transfer Use Non-Sparking Tools B->C D 4. Experimental Execution Maintain Temp < 48°C C->D E Spill / Leak Detected? C->E D->E G 5. Waste Segregation Non-Halogenated Organics D->G F Absorb with Inert Material (Sand/Vermiculite) E->F F->G

Figure 1: Operational workflow and spill response pathway for 1,1,3,3,5-Pentamethylcyclohexane.

Methodology for Safe Handling:

  • Pre-Operation Verification: Ensure the fume hood face velocity is operating between 80–120 feet per minute (fpm). Verify that all ignition sources (hot plates, open flames, ungrounded electronics) are completely removed from the workspace[3].

  • Grounding and Bonding (Critical Step): When transferring the solvent between metal drums or containers, attach a grounding cable to the source vessel and a bonding cable between the source and receiving vessel[3]. This neutralizes the static charge generated by the low-conductivity fluid.

  • Solvent Transfer: Utilize non-sparking tools (e.g., brass or beryllium-copper alloys) if mechanical agitation or drum opening is required[3]. Pour slowly to minimize fluid friction.

  • Experimental Execution: Keep the reaction temperature strictly below the 48 °C flash point[2]. If the protocol requires heating above this threshold, the system must be purged and maintained under a strict inert gas atmosphere (Nitrogen or Argon) to displace oxygen and prevent ignition.

Spill Response & Waste Management Plan

Because 1,1,3,3,5-Pentamethylcyclohexane is highly toxic to aquatic life with long-lasting effects[3], improper disposal can lead to severe environmental bioaccumulation.

Emergency Spill Protocol:

  • Evacuate & Isolate: Immediately evacuate the immediate area and eliminate all ignition sources.

  • Containment: Do NOT use water. Because the solvent has a density of 0.759 g/cm³[2], it will float on water, spreading the flammable hazard.

  • Absorption: Cover the spill with an inert, non-combustible absorbent material such as dry sand, earth, or vermiculite[3].

  • Collection: Sweep the absorbed mixture using non-sparking tools and place it into a sealed, chemically resistant hazardous waste container.

Standard Disposal Methodology:

  • Segregation: Collect all liquid waste in a dedicated, clearly labeled "Non-Halogenated Organic Solvent" waste carboy.

  • Incompatibility Check: Never mix this solvent with strong oxidizers (e.g., nitric acid, peroxides), as this will trigger a violent exothermic reaction.

  • Regulatory Disposal: Do not flush down drains or dispose of in standard trash. The waste must be sent to a licensed hazardous waste management facility for high-temperature incineration in compliance with EPA RCRA regulations (or local equivalents)[3].

References

  • NextSDS. "1,1,3,3,5-PENTAMETHYLCYCLOHEXANE — Chemical Substance Information." NextSDS Substance Database. Available at:[Link]

  • LookChem. "1,1,3,3,5-PENTAMETHYLCYCLOHEXANE Chemical Properties and Synthesis." LookChem Database. Available at:[Link]

Sources

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